molecular formula C14H15NO2 B180844 2-(Butylamino)naphthalene-1,4-dione CAS No. 59094-50-7

2-(Butylamino)naphthalene-1,4-dione

Cat. No. B180844
CAS RN: 59094-50-7
M. Wt: 229.27 g/mol
InChI Key: MKWZCIOGPKWHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butylamino)naphthalene-1,4-dione, also known as NBT, is a synthetic compound that has been widely used in scientific research due to its unique properties. NBT is a fluorescent dye that is commonly used as a redox indicator in biological systems. Its ability to detect reactive oxygen species (ROS) has made it an important tool in the study of oxidative stress and cellular damage.

Scientific Research Applications

2-(Butylamino)naphthalene-1,4-dione is widely used in scientific research as a redox indicator to detect ROS. ROS are highly reactive molecules that are produced during normal cellular metabolism. However, excessive production of ROS can lead to oxidative stress, which is associated with a number of diseases including cancer, diabetes, and neurodegenerative disorders. 2-(Butylamino)naphthalene-1,4-dione is used to measure ROS levels in cells and tissues, which helps researchers to understand the role of oxidative stress in disease pathogenesis.

Mechanism Of Action

2-(Butylamino)naphthalene-1,4-dione is a redox indicator that undergoes a color change from yellow to purple when it is reduced by ROS. The mechanism of action involves the transfer of electrons from the ROS to the 2-(Butylamino)naphthalene-1,4-dione molecule. The reduced form of 2-(Butylamino)naphthalene-1,4-dione is purple, which can be detected using fluorescence or absorbance spectroscopy. The intensity of the purple color is proportional to the amount of ROS present in the sample.

Biochemical And Physiological Effects

2-(Butylamino)naphthalene-1,4-dione has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. 2-(Butylamino)naphthalene-1,4-dione has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 2-(Butylamino)naphthalene-1,4-dione has been shown to protect against oxidative stress-induced cell death in neurons.

Advantages And Limitations For Lab Experiments

2-(Butylamino)naphthalene-1,4-dione is a useful tool for measuring ROS levels in cells and tissues. It is a relatively inexpensive and easy-to-use reagent that can be used in a variety of experimental settings. However, there are some limitations to its use. 2-(Butylamino)naphthalene-1,4-dione is not specific to any particular ROS species, and it can be influenced by other factors such as pH and temperature. Additionally, the sensitivity of 2-(Butylamino)naphthalene-1,4-dione can vary depending on the experimental conditions, which can lead to variability in the results.

Future Directions

There are several future directions for research involving 2-(Butylamino)naphthalene-1,4-dione. One area of interest is the development of more specific redox indicators that can distinguish between different ROS species. Another area of research is the use of 2-(Butylamino)naphthalene-1,4-dione in vivo to study oxidative stress in animal models of disease. Additionally, there is potential for the use of 2-(Butylamino)naphthalene-1,4-dione in clinical settings as a diagnostic tool for oxidative stress-related diseases.

Synthesis Methods

The synthesis of 2-(Butylamino)naphthalene-1,4-dione involves the reaction of 2-naphthoic acid with butylamine and potassium hydroxide in ethanol. The reaction is carried out at room temperature and the product is obtained as a yellow solid. The compound is then purified by recrystallization in ethanol. The purity of the compound is confirmed by thin-layer chromatography and spectroscopic analysis.

properties

CAS RN

59094-50-7

Product Name

2-(Butylamino)naphthalene-1,4-dione

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(butylamino)naphthalene-1,4-dione

InChI

InChI=1S/C14H15NO2/c1-2-3-8-15-12-9-13(16)10-6-4-5-7-11(10)14(12)17/h4-7,9,15H,2-3,8H2,1H3

InChI Key

MKWZCIOGPKWHOQ-UHFFFAOYSA-N

SMILES

CCCCNC1=CC(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCCCNC1=CC(=O)C2=CC=CC=C2C1=O

Other CAS RN

59094-50-7

Origin of Product

United States

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